Docebenone
Overview
Description
Docebenone, also known as AA-861, is a potent, selective, and orally active 5-lipoxygenase (5-LO) inhibitor . It is used for research purposes .
Molecular Structure Analysis
Docebenone has a molecular formula of C21H26O3 . Its structure includes a benzoquinone moiety and a 12-hydroxydodeca-5,10-diyn-1-yl group . The molecular weight is 326.43 .Physical And Chemical Properties Analysis
Docebenone has a molecular weight of 326.43 and a molecular formula of C21H26O3 . It appears as a solid, light yellow to yellow substance .Scientific Research Applications
Neuroprotection and Cognitive Enhancement
Idebenone, a synthetic analogue of coenzyme Q10, demonstrates significant neuroprotective properties through its antioxidant mechanism, facilitating the protection of neuronal cells from oxidative stress. Studies have indicated that idebenone enhances cognitive functions and has potential therapeutic benefits in conditions like Alzheimer's disease and age-related cognitive disorders. It appears to correct neurotransmitter defects, diminish nerve cell damage due to ischemia, and facilitate memory and learning, showing promise in mild to moderate cognitive decline (Gillis, Benfield, & McTavish, 1994).
Treatment of Neurodegenerative Diseases
Idebenone's application extends to the treatment of neurodegenerative diseases such as Friedreich's ataxia and Huntington's disease. Clinical studies underscore its ability to support mitochondrial function, thereby aiding in the management of symptoms associated with these conditions. For instance, idebenone showed a mild to moderate improvement in functional status among patients with Friedreich's ataxia, suggesting its role in supporting mitochondrial ATP production and acting as an electron carrier (Meier & Buyse, 2009).
Ophthalmological Applications
Idebenone has been recognized for its effectiveness in treating visual impairment in patients with Leber's hereditary optic neuropathy (LHON), a genetic mitochondrial disease causing rapid and progressive vision loss. By acting as a mitochondrial electron carrier and overcoming mitochondrial complex I respiratory chain deficiency, idebenone helps in restoring cellular energy production and re-activating inactive retinal ganglion cells. This mechanism promotes vision recovery and prevents further vision loss in patients with LHON (K. Lyseng-Williamson, 2016).
Antioxidant and Cytoprotective Effects
Idebenone exhibits potent antioxidant properties, offering cytoprotective effects against oxidative stress-induced damage in human retinal pigment epithelial cells. This property is crucial for treating retinal epitheliopathies associated with mitochondrial dysfunction, where idebenone modulates the intrinsic mitochondrial pathway of apoptosis, thereby protecting the retinal pigment epithelium from oxidative damage (Clementi et al., 2022).
Modulation of Microglial Polarization
In the context of neuroinflammation, particularly in Parkinson's disease, idebenone demonstrates the ability to modulate microglial polarization. By attenuating the production of pro-inflammatory factors and promoting a phenotypic switch from the M1 (pro-inflammatory) state to the M2 (anti-inflammatory) state, idebenone contributes to reducing neuroinflammation. This modulation is mediated through the inhibition of the MAPK and NF-κB signaling pathways, highlighting its potential as a therapeutic agent in managing Parkinson's disease-related neuroinflammation (Yan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEABJKSGGRCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045125 | |
Record name | Docebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docebenone | |
CAS RN |
80809-81-0 | |
Record name | Docebenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80809-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Docebenone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AA-861 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOCEBENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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